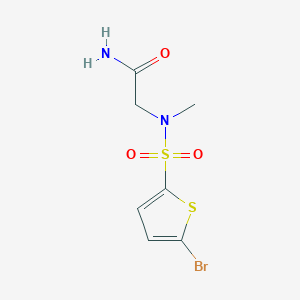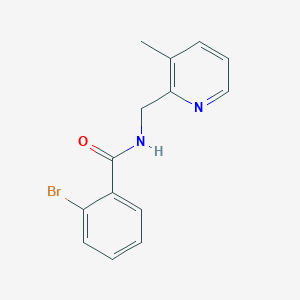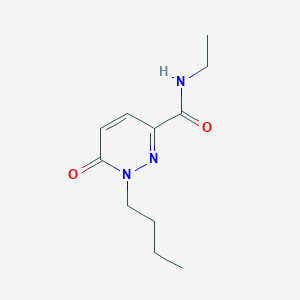![molecular formula C11H14N2O3S B14909590 n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with a 3-(methylsulfonyl)propyl group at the nitrogen atom. The molecular formula of this compound is C11H14N2O3S, and it has a molecular weight of 254.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system in a single step, providing a straightforward and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications . The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzo[d]oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
- n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]thiazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]imidazol-2-amine
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzo[d]oxazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14N2O3S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N-(3-methylsulfonylpropyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3S/c1-17(14,15)8-4-7-12-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
RSJDHZCQBMSSIC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCNC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)









![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)


